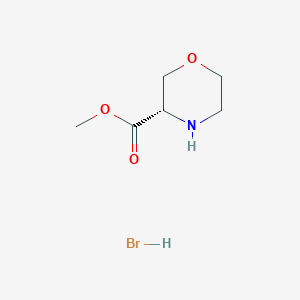![molecular formula C9H7ClN2O2 B1401674 Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate CAS No. 1396554-42-9](/img/structure/B1401674.png)
Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate
Overview
Description
Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate, or 3CIPC, is a chemical compound that is used in scientific research and lab experiments. It is a synthetic molecule composed of a heterocyclic ring composed of a nitrogen atom, a chlorine atom, and a carboxyl group. It is a white, crystalline solid that is soluble in water and ethanol.
Scientific Research Applications
Synthesis and Characterization
A study by Ge et al. (2014) discusses the synthesis of novel derivatives using 3-butyl-1-chloroimidazo[1,5-a]- pyridin-7-yl as a precursor, which is structurally similar to Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate. This research emphasizes the characterization of these compounds through various spectroscopic methods, providing insights into their optical properties (Ge et al., 2014).
Fluorescent Molecular Rotors
Jadhav and Sekar (2017) synthesized a library of fluorescent molecular rotors (FMRs) starting from 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a compound related to this compound. These FMRs demonstrate unique viscosity sensing properties, highlighting the potential of such derivatives in fluorescence-based applications (Jadhav & Sekar, 2017).
Antiinflammatory Activity
Research by Abignente et al. (1982) on 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, closely related to the compound of interest, evaluated their antiinflammatory, analgesic, antipyretic, and ulcerogenic activities. This study highlights the potential therapeutic applications of such compounds in medicine (Abignente et al., 1982).
Coordination Polymers and Supramolecular Frameworks
Yin et al. (2021) explored the use of a ligand derived from 2-chloroimidazo[1,2-a]pyridine, similar to this compound, to construct various dimensional complexes and coordination polymers. These structures demonstrate potential in materials science for creating porous supramolecular frameworks with unique properties (Yin et al., 2021).
Mechanism of Action
Mode of Action
Some studies suggest that it may involve a radical pathway . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that imidazo[1,2-a]pyridines can be functionalized through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . The downstream effects of these pathways are still under investigation.
Result of Action
Some studies suggest potential value as an anticancer agent, indicating its capacity to induce apoptosis . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate is not well-studied. Factors such as temperature, pH, and presence of other compounds could potentially affect its action. For instance, it is recommended to store the compound at 4°C , suggesting that temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and the production of reactive metabolites.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, the compound has been shown to inhibit the activity of certain kinases, leading to the downregulation of pro-survival genes and the upregulation of pro-apoptotic genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have shown that high doses of the compound can lead to liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of the compound. The compound’s metabolism can result in the formation of reactive metabolites, which can have both therapeutic and toxic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into the cell via specific membrane transporters and then distributed to various organelles, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of the compound can also affect its interactions with other biomolecules and its overall efficacy.
properties
IUPAC Name |
methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAVUWXJDVMPEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=C(N2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(5-Bromo-3-methoxycarbonyl-2-methylphenyl)-methylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1401600.png)
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester](/img/structure/B1401601.png)
![Ethyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1401603.png)





![(3Z)-6-Chloro-3-[(3-chloro-2-fluorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1401613.png)
